molecular formula C10H12F2O B3323985 1-(4-(1,1-Difluoroethyl)phenyl)ethanol CAS No. 1780591-16-3

1-(4-(1,1-Difluoroethyl)phenyl)ethanol

Cat. No. B3323985
CAS RN: 1780591-16-3
M. Wt: 186.2 g/mol
InChI Key: KLXYRGLOXGCDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(1,1-Difluoroethyl)phenyl)ethanol, also known as DFPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFPE is a chiral compound that belongs to the family of aryl alcohols. It has a molecular weight of 202.2 g/mol and a melting point of 45-47°C. DFPE has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of 1-(4-(1,1-Difluoroethyl)phenyl)ethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of the immune response and inflammation. This compound has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in the body. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the expression of COX-2, an enzyme that plays a key role in the inflammation process. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

1-(4-(1,1-Difluoroethyl)phenyl)ethanol has several advantages as a chemical compound for use in lab experiments. It is a chiral compound with excellent enantiomeric purity, making it ideal for studying the effects of stereochemistry on biological activity. This compound is also a relatively stable compound that can be easily synthesized in high purity. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(4-(1,1-Difluoroethyl)phenyl)ethanol. One area of research is in the development of new drugs for the treatment of inflammatory diseases and cancer. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of research is in the study of the mechanism of action of this compound. Further studies are needed to fully understand how this compound modulates signaling pathways in the body and to identify potential targets for drug development. Finally, research is needed to optimize the synthesis of this compound and to develop more efficient methods for its production.

Scientific Research Applications

1-(4-(1,1-Difluoroethyl)phenyl)ethanol has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit potent anti-inflammatory and antitumor activities, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer.

properties

IUPAC Name

1-[4-(1,1-difluoroethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-7(13)8-3-5-9(6-4-8)10(2,11)12/h3-7,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXYRGLOXGCDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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